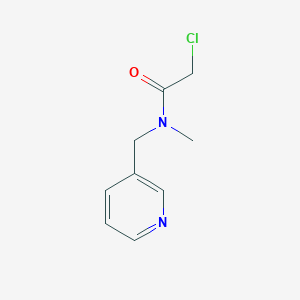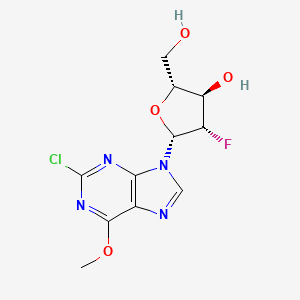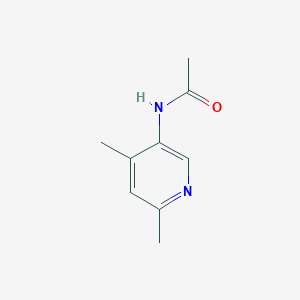
3-(Diethylamino)-4-phenylpyridine-2,6-dicarbonitrile
説明
3-(Diethylamino)-4-phenylpyridine-2,6-dicarbonitrile, commonly known as DEPC, is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention from the scientific community due to its unique properties and potential applications in various fields. DEPC is a versatile compound that can be synthesized using various methods, and its mechanism of action is still under investigation.
作用機序
The mechanism of action of DEPC is still under investigation. However, it has been proposed that DEPC acts as a voltage-gated sodium channel blocker, which leads to the inhibition of neuronal excitability. This mechanism of action may explain the anticonvulsant activity of DEPC.
Biochemical and Physiological Effects:
DEPC has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that DEPC inhibits the growth of cancer cells and the replication of viruses. In vivo studies have shown that DEPC exhibits anticonvulsant activity and reduces the severity of seizures. However, the exact biochemical and physiological effects of DEPC are still under investigation.
実験室実験の利点と制限
DEPC has various advantages and limitations for lab experiments. One of the advantages of DEPC is its high solubility in water, which makes it easy to handle and use in experiments. However, DEPC is also highly toxic and can pose a risk to researchers if not handled properly. Additionally, the mechanism of action of DEPC is still not fully understood, which can make it challenging to interpret the results of experiments.
将来の方向性
There are several future directions for the study of DEPC. One potential direction is the investigation of the antiviral activity of DEPC against emerging viruses such as SARS-CoV-2. Another potential direction is the synthesis of novel materials using DEPC as a precursor. Additionally, the mechanism of action of DEPC needs to be further elucidated to fully understand its potential applications in medicinal chemistry.
科学的研究の応用
DEPC has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, DEPC has been shown to exhibit anticonvulsant, anticancer, and antiviral activities. In material science, DEPC has been used as a precursor for the synthesis of novel materials such as metal-organic frameworks. In analytical chemistry, DEPC has been used as a fluorescent probe for the detection of metal ions and amino acids.
特性
IUPAC Name |
3-(diethylamino)-4-phenylpyridine-2,6-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4/c1-3-21(4-2)17-15(13-8-6-5-7-9-13)10-14(11-18)20-16(17)12-19/h5-10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOJCLIRVJTIPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(N=C1C#N)C#N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Diethylamino)-4-phenylpyridine-2,6-dicarbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B3282886.png)
![(S)-2-Amino-4-((((2S,3S,4R,5S)-5-(7-amino-1H-pyrazolo[4,3-D]pyrimidin-3-YL)-3,4-dihydroxytetrahydrofuran-2-YL)methyl)thio)butanoic acid](/img/structure/B3282897.png)

![(3Ar,4S,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B3282916.png)

![Spiro[isochromane-3,4'-piperidine]-1-one hydrochloride](/img/structure/B3282941.png)

